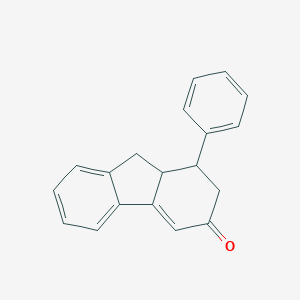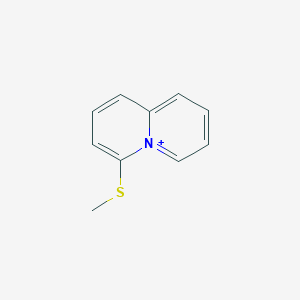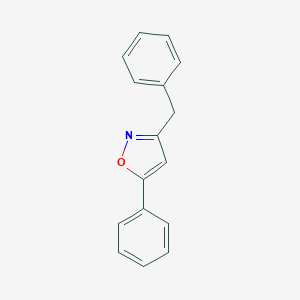![molecular formula C20H21NO6S B289847 Methyl 7-methoxy-3-methyl-1-[(4-methylphenyl)sulfonyl]-4-oxo-1,2,3,4-tetrahydro-3-quinolinecarboxylate](/img/structure/B289847.png)
Methyl 7-methoxy-3-methyl-1-[(4-methylphenyl)sulfonyl]-4-oxo-1,2,3,4-tetrahydro-3-quinolinecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 7-methoxy-3-methyl-1-[(4-methylphenyl)sulfonyl]-4-oxo-1,2,3,4-tetrahydro-3-quinolinecarboxylate, also known as MMQ, is a synthetic compound that has been the focus of scientific research due to its potential applications in various fields. MMQ is a quinolone derivative that has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied.
Mechanism of Action
The mechanism of action of Methyl 7-methoxy-3-methyl-1-[(4-methylphenyl)sulfonyl]-4-oxo-1,2,3,4-tetrahydro-3-quinolinecarboxylate is not fully understood, but it is believed to involve the inhibition of DNA topoisomerase II, an enzyme that is involved in DNA replication and repair. Methyl 7-methoxy-3-methyl-1-[(4-methylphenyl)sulfonyl]-4-oxo-1,2,3,4-tetrahydro-3-quinolinecarboxylate has been shown to bind to the ATP-binding site of DNA topoisomerase II, thereby inhibiting its activity. This leads to the accumulation of DNA damage and ultimately cell death.
Biochemical and Physiological Effects:
Methyl 7-methoxy-3-methyl-1-[(4-methylphenyl)sulfonyl]-4-oxo-1,2,3,4-tetrahydro-3-quinolinecarboxylate has been shown to have various biochemical and physiological effects, including the induction of apoptosis, cell cycle arrest, and DNA damage. Methyl 7-methoxy-3-methyl-1-[(4-methylphenyl)sulfonyl]-4-oxo-1,2,3,4-tetrahydro-3-quinolinecarboxylate has also been reported to have antioxidant activity, which may contribute to its anti-inflammatory activity. Additionally, Methyl 7-methoxy-3-methyl-1-[(4-methylphenyl)sulfonyl]-4-oxo-1,2,3,4-tetrahydro-3-quinolinecarboxylate has been shown to inhibit the migration and invasion of cancer cells, which may contribute to its anti-cancer activity.
Advantages and Limitations for Lab Experiments
One advantage of using Methyl 7-methoxy-3-methyl-1-[(4-methylphenyl)sulfonyl]-4-oxo-1,2,3,4-tetrahydro-3-quinolinecarboxylate in lab experiments is its high purity, which allows for accurate and reproducible results. Additionally, Methyl 7-methoxy-3-methyl-1-[(4-methylphenyl)sulfonyl]-4-oxo-1,2,3,4-tetrahydro-3-quinolinecarboxylate has been shown to have low toxicity, which makes it a safe compound to use in lab experiments. However, one limitation of using Methyl 7-methoxy-3-methyl-1-[(4-methylphenyl)sulfonyl]-4-oxo-1,2,3,4-tetrahydro-3-quinolinecarboxylate is its limited solubility in water, which may make it difficult to use in certain experiments.
Future Directions
There are several future directions for the study of Methyl 7-methoxy-3-methyl-1-[(4-methylphenyl)sulfonyl]-4-oxo-1,2,3,4-tetrahydro-3-quinolinecarboxylate. One direction is the development of Methyl 7-methoxy-3-methyl-1-[(4-methylphenyl)sulfonyl]-4-oxo-1,2,3,4-tetrahydro-3-quinolinecarboxylate derivatives with improved solubility and bioavailability. Another direction is the study of the synergistic effects of Methyl 7-methoxy-3-methyl-1-[(4-methylphenyl)sulfonyl]-4-oxo-1,2,3,4-tetrahydro-3-quinolinecarboxylate with other compounds, such as chemotherapy drugs. Additionally, the development of Methyl 7-methoxy-3-methyl-1-[(4-methylphenyl)sulfonyl]-4-oxo-1,2,3,4-tetrahydro-3-quinolinecarboxylate-based drug delivery systems may improve the efficacy of Methyl 7-methoxy-3-methyl-1-[(4-methylphenyl)sulfonyl]-4-oxo-1,2,3,4-tetrahydro-3-quinolinecarboxylate in cancer treatment. Finally, the study of the molecular mechanisms underlying the anti-cancer and anti-inflammatory activities of Methyl 7-methoxy-3-methyl-1-[(4-methylphenyl)sulfonyl]-4-oxo-1,2,3,4-tetrahydro-3-quinolinecarboxylate may lead to the development of novel therapeutic agents.
Synthesis Methods
Methyl 7-methoxy-3-methyl-1-[(4-methylphenyl)sulfonyl]-4-oxo-1,2,3,4-tetrahydro-3-quinolinecarboxylate can be synthesized using various methods, including the reaction of 7-ethoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid with 4-methylbenzenesulfonyl chloride in the presence of triethylamine and 1,3-dimethyl-2-imidazolidinone. Another method involves the reaction of 7-ethoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid with 4-methylbenzenesulfonyl chloride in the presence of potassium carbonate and N,N-dimethylformamide. Both methods have been reported to yield Methyl 7-methoxy-3-methyl-1-[(4-methylphenyl)sulfonyl]-4-oxo-1,2,3,4-tetrahydro-3-quinolinecarboxylate with high purity.
Scientific Research Applications
Methyl 7-methoxy-3-methyl-1-[(4-methylphenyl)sulfonyl]-4-oxo-1,2,3,4-tetrahydro-3-quinolinecarboxylate has been studied for its potential applications in various fields, including cancer treatment, antimicrobial activity, and anti-inflammatory activity. In cancer treatment, Methyl 7-methoxy-3-methyl-1-[(4-methylphenyl)sulfonyl]-4-oxo-1,2,3,4-tetrahydro-3-quinolinecarboxylate has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. Methyl 7-methoxy-3-methyl-1-[(4-methylphenyl)sulfonyl]-4-oxo-1,2,3,4-tetrahydro-3-quinolinecarboxylate has also been reported to have antimicrobial activity against various bacteria, including Staphylococcus aureus and Escherichia coli. Additionally, Methyl 7-methoxy-3-methyl-1-[(4-methylphenyl)sulfonyl]-4-oxo-1,2,3,4-tetrahydro-3-quinolinecarboxylate has been shown to have anti-inflammatory activity by inhibiting the production of inflammatory cytokines.
properties
Molecular Formula |
C20H21NO6S |
|---|---|
Molecular Weight |
403.5 g/mol |
IUPAC Name |
methyl 7-methoxy-3-methyl-1-(4-methylphenyl)sulfonyl-4-oxo-2H-quinoline-3-carboxylate |
InChI |
InChI=1S/C20H21NO6S/c1-13-5-8-15(9-6-13)28(24,25)21-12-20(2,19(23)27-4)18(22)16-10-7-14(26-3)11-17(16)21/h5-11H,12H2,1-4H3 |
InChI Key |
ZEWKBBONWLLXRC-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CC(C(=O)C3=C2C=C(C=C3)OC)(C)C(=O)OC |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CC(C(=O)C3=C2C=C(C=C3)OC)(C)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![1-Phenyldibenzo[a,c]phenazine](/img/structure/B289772.png)



![tetramethyl spiro[1,3-dithiole-2,4'-(4'H)-thiochromene]-2',3',4,5-tetracarboxylate](/img/structure/B289776.png)
![7-Methyl-10-(4-methylphenyl)-1,2,3,3a-tetrahydrocyclopenta[c][1,2]benzodiazepine](/img/structure/B289777.png)
![11-methyl-7,8,10-triphenyl-6H-pyrido[1,2-a]azocin-6-one](/img/structure/B289778.png)


![Dimethyl 1,3-dimethylazepino[2,1,7-cd]indolizine-6,7-dicarboxylate](/img/structure/B289783.png)
![Dimethyl 5-methyl-4-phenylcyclopenta[c]quinolizine-1,2-dicarboxylate](/img/structure/B289785.png)
![Dimethyl 3,4-dimethylcyclopenta[c]quinolizine-1,2-dicarboxylate](/img/structure/B289787.png)